2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
918548-47-7 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3 |
InChI Key |
FQDICDXDVFDRBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Methoxylation and Formylation
The most common synthetic route involves the methoxylation of naphthalene derivatives followed by formylation. This process typically includes:
- Starting Material : 1,3,6,8-tetramethoxynaphthalene.
- Reagents : N,N-dimethylformamide (DMF) is often used as a solvent and reaction medium.
- Conditions : The reaction is generally conducted under controlled temperatures ranging from 0°C to 60°C to optimize yield and selectivity.
Friedel-Crafts Acylation
An alternative method involves Friedel-Crafts acylation to introduce the carbaldehyde group:
- Process : The reaction utilizes acyl chlorides or anhydrides in combination with Lewis acids (such as aluminum chloride) to facilitate the introduction of the aldehyde functional group.
- Yield Considerations : The efficiency of this method can be influenced by the choice of solvent and the stoichiometry of the reagents used.
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes substitution |
| Solvent (DMF vs. THF) | DMF | Higher polarity improves methoxylation |
| Stoichiometry (CH₃I) | 1.2 equiv | Balances reactivity and selectivity |
To confirm the successful synthesis of 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- $$^{13}$$C-NMR identifies methoxy groups (δ 50–60 ppm) and carbaldehyde signals (δ 190–200 ppm).
- $$^{1}$$H-NMR provides coupling patterns that differentiate substitution positions.
High-Resolution Mass Spectrometry (HRMS) :
- Confirms molecular formula (C₁₄H₁₄O₅) with exact mass matching.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) :
- Assesses purity through retention time and UV-Vis spectra.
In an industrial context, production may involve large-scale methoxylation processes using advanced catalytic systems to enhance efficiency. Continuous flow reactors can be utilized for improved scalability and reproducibility of the synthesis process.
The preparation of this compound involves sophisticated synthetic strategies that require careful optimization of reaction conditions to achieve high yields and purity. The use of modern analytical techniques ensures accurate characterization of the compound, facilitating its application in various fields such as organic synthesis and materials science.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy groups activate the naphthalene ring toward electrophilic substitution. The aldehyde group at position 1 is moderately deactivating (meta-directing), but the combined effects of multiple methoxy substituents dominate regioselectivity.
Mechanistic Notes :
-
Methoxy groups enhance ring electron density, accelerating EAS.
-
Steric hindrance from substituents at positions 4, 5, and 7 limits reactivity at adjacent positions .
Aldehyde-Specific Reactions
The aldehyde group at position 1 undergoes typical carbonyl reactions:
Oxidation
-
Conditions : KMnO₄/H⁺ or CrO₃/H₂SO₄.
-
Product : 2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid.
-
Yield : ~70–85% (based on analogous naphthalene aldehyde oxidations ).
Reduction
-
Conditions : NaBH₄/MeOH or LiAlH₄/THF.
-
Product : 2,4,5,7-Tetramethoxynaphthalene-1-methanol.
-
Steric Effects : Bulky methoxy groups may reduce reaction efficiency (~50–60% yield) .
Condensation
-
Schiff Base Formation :
Methoxy Group Reactivity
The methoxy groups can undergo demethylation or participate in nucleophilic substitutions under harsh conditions:
Note : Demethylation is highly sensitive to steric effects, with position 4 being most reactive due to lower steric hindrance .
Photochemical and Thermal Reactions
-
Diels-Alder Cycloaddition :
-
Thermal Rearrangement :
Metal-Catalyzed Cross-Couplings
Though direct examples are absent, the aldehyde group may act as a directing group for C–H activation:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylation at position 3 or 8 . |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl formation at activated positions. |
Acid/Base-Mediated Reactions
-
Aldol Condensation :
Key Challenges and Unresolved Questions
-
Steric Hindrance : Multiple methoxy groups limit reactivity at adjacent positions, complicating functionalization.
-
Regioselectivity : Competing directing effects of aldehyde and methoxy groups require careful optimization.
-
Stability : The aldehyde group may undergo undesired oxidation during storage or reactions .
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in synthetic chemistry.
2. Reactions Involving Aldehyde Group
The aldehyde group can undergo various reactions:
- Oxidation : It can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to yield primary alcohols.
- Substitution Reactions : The methoxy groups can participate in electrophilic aromatic substitution reactions.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction mechanisms .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains and fungi .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound is explored as a monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
2. Organic Light Emitting Diodes (OLEDs)
Due to its photophysical properties, this compound is being investigated for applications in OLEDs. Its ability to emit light upon excitation makes it a candidate for use in displays and lighting technologies.
Case Study 1: Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Polymer Development
In a recent publication in Polymer Chemistry, researchers synthesized a series of copolymers incorporating this compound as a key monomer. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Structural Differences :
- Substituent Positions : 1,4,5,8-Tetramethoxynaphthalene lacks the carbaldehyde group and has methoxy groups at positions 1, 4, 5, and 8 instead of 2, 4, 5, and 6.
- Electronic Effects : The absence of the carbaldehyde group in 1,4,5,8-tetramethoxynaphthalene results in reduced electrophilicity compared to 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde.
Comparison with 1,2,3,4-Tetrahydronaphthalene Derivatives
Structural Differences :
- Saturation : 1,2,3,4-Tetrahydronaphthalene derivatives (e.g., carboxylic acid, carboxamide, or nitrile variants) feature a partially saturated naphthalene ring, reducing aromaticity .
- Functional Groups: The carboxamide (N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide) and nitrile (1,2,3,4-Tetrahydronaphthalene-1-carbonitrile) groups differ in polarity and reactivity compared to the carbaldehyde in the target compound.
Physicochemical Properties :
- Solubility : Carboxamides and nitriles generally exhibit higher water solubility than aldehydes due to hydrogen-bonding capabilities.
- Reactivity : The carbaldehyde group is prone to nucleophilic addition reactions, whereas carboxamides participate in hydrolysis or hydrogen bonding.
Comparison with Indole Carbaldehyde Derivatives
Structural Differences :
Electronic Properties :
- The electron-rich indole ring may enhance resonance stabilization of the aldehyde group, whereas the methoxy-substituted naphthalene in this compound provides steric hindrance and regioselective reactivity.
Biological Activity
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene backbone with four methoxy groups and an aldehyde group. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. Understanding its biological activity can provide insights into its possible therapeutic applications.
- Molecular Formula : C15H16O4
- Molecular Weight : 276.285 g/mol
- CAS Number : 918548-47-7
The compound's structure is pivotal in determining its interactions with biological macromolecules, influencing its pharmacodynamics and pharmacokinetics.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can arrest the cell cycle and induce mitochondrial dysfunction leading to cell death.
Table 1: Comparison of Antitumor Activity
| Compound Name | Cell Line Tested | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | TBD | TBD |
| IMB-1406 (similar structure) | A549 (lung adenocarcinoma) | 99.93% | 6.92 |
| IMB-1406 (similar structure) | MCF-7 (breast cancer) | 100.39% | 8.26 |
Note: TBD indicates that specific data for the compound is currently unavailable but is anticipated to be comparable based on structural similarities.
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as proteins and nucleic acids. Interaction studies suggest potential binding sites that could elucidate its mechanism of action and therapeutic targets.
Study on Apoptosis Induction
In a study focusing on a structurally related compound (IMB-1406), it was observed that treatment led to increased apoptosis in HepG2 cells via:
- S-phase arrest : The compound significantly increased the percentage of cells in the S phase.
- Mitochondrial Dysfunction : The treatment resulted in a collapse of mitochondrial membrane potential.
- Caspase Activation : Concentration-dependent activation of caspase-3 was noted, indicating apoptosis.
These findings suggest that this compound may exert similar effects based on its structural properties.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary interaction studies indicate that this compound may have favorable pharmacokinetic properties due to its ability to interact with biological macromolecules effectively.
Q & A
Q. What are the common synthetic routes for 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves methoxylation and formylation of naphthalene derivatives. Key steps include:
- Friedel-Crafts acylation to introduce the carbaldehyde group.
- Selective methoxylation using dimethyl sulfate or methyl iodide under alkaline conditions.
Reaction optimization requires controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of methoxylating agents. For example, excess methylating agents may lead to over-substitution, reducing selectivity .
Data Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes substitution |
| Solvent (DMF vs. THF) | DMF | Higher polarity improves methoxylation |
| Stoichiometry (CH₃I) | 1.2 equiv | Balances reactivity and selectivity |
Q. How can analytical techniques distinguish this compound from structurally similar derivatives?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to identify methoxy (δ 50–60 ppm) and carbaldehyde (δ 190–200 ppm) groups. Coupling patterns in -NMR differentiate substitution positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₄O₅) with exact mass matching (±2 ppm).
- HPLC-PDA : Retention time and UV-Vis spectra (λₘₐₓ ~280 nm) aid in purity assessment .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in the compound’s reactivity under acidic vs. basic conditions?
Methodological Answer: Contradictions arise from competing pathways:
- Acidic Conditions : Protonation of the carbaldehyde group enhances electrophilicity, favoring nucleophilic attack (e.g., hydration or condensation).
- Basic Conditions : Deprotonation of methoxy groups destabilizes the aromatic system, leading to demethylation or ring-opening.
Resolution Strategy : - Conduct in situ IR spectroscopy to track intermediate formation.
- Compare kinetic data (e.g., rate constants under varying pH) to isolate dominant mechanisms .
Q. How can factorial design optimize the synthesis of this compound for scalability?
Methodological Answer: Apply a 2⁴ factorial design to evaluate variables:
Temperature (40°C vs. 60°C)
Catalyst loading (0.5% vs. 1.0%)
Solvent (DMF vs. THF)
Reaction time (6 vs. 12 hours).
Data Analysis :
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like cytochrome P450.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with observed bioactivity .
Q. How do conflicting toxicological profiles in animal models inform risk assessment for human exposure?
Methodological Answer:
- Data Reconciliation : Compare studies using standardized endpoints (e.g., hepatic effects in rodents vs. primates).
- Meta-Analysis : Pool data from inhalation, oral, and dermal exposure routes (Table B-1 criteria ).
- Dose-Response Modeling : Identify NOAEL/LOAEL thresholds for extrapolation to humans .
Q. What methodological gaps exist in current environmental detection protocols for this compound?
Methodological Answer:
- Limitations : Low recovery rates in water samples due to hydrolysis of the carbaldehyde group.
- Improvements :
Theoretical and Methodological Frameworks
Q. How can researchers align studies on this compound with broader conceptual frameworks in organic chemistry?
Methodological Answer:
Q. What statistical approaches resolve contradictions in reported bioactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
